molecular formula C22H25NO5 B2849457 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide CAS No. 1396786-37-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2849457
CAS No.: 1396786-37-0
M. Wt: 383.444
InChI Key: GSGUWFLUMMUNJO-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a tetrahydro-2H-pyran-4-carboxamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method includes the following steps :

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting 5-bromo-benzo[d][1,3]dioxole with a palladium catalyst (PdCl2) and xantphos in the presence of cesium carbonate (Cs2CO3) in 1,4-dioxane at 130°C.

    Introduction of the hydroxypropyl group: Ethyl bromoacetate is reacted with sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours.

    Coupling with the tetrahydro-2H-pyran-4-carboxamide: This involves a Pd-catalyzed C-N cross-coupling reaction with fused heteroaryl halides in toluene at reflux for 24 hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzo[d][1,3]dioxole moiety can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrobenzo[d][1,3]dioxole derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets microtubules and tubulin, leading to the disruption of microtubule assembly.

    Pathways Involved: It causes mitotic blockade and induces apoptosis by modulating microtubule dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with microtubules and induce apoptosis sets it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-21(25,17-7-8-18-19(13-17)28-15-27-18)14-23-20(24)22(9-11-26-12-10-22)16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGUWFLUMMUNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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